molecular formula C10H11N3O B12903161 2,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one CAS No. 90280-22-1

2,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one

Cat. No.: B12903161
CAS No.: 90280-22-1
M. Wt: 189.21 g/mol
InChI Key: CGEDWMYFPJZSAR-UHFFFAOYSA-N
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Description

2,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is a high-value chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. This compound features a pyrazol-3-one core fused with a pyridine ring, a structural motif prevalent in the development of novel bioactive molecules . The integration of these heterocyclic systems makes it a prime candidate for investigating new therapeutic agents. Key Research Applications: • Medicinal Chemistry & Drug Discovery: This compound serves as a versatile building block for generating novel chemical entities. Pyrazole-pyridine hybrids are of significant interest in developing ligands for various biological targets . Researchers can utilize this scaffold to create libraries of compounds for high-throughput screening against a range of diseases. • Antiviral and Antitumor Research: Structural analogs containing the pyrazole nucleus have demonstrated promising antiviral and antitumoral activities in preclinical studies . For instance, related compounds have shown activity through mechanisms such as the inhibition of tubulin polymerization, a validated target in cancer therapy . • Neurological Disease Research: Pyrazol-4-yl-pyridine derivatives have been identified as subtype-selective positive allosteric modulators (PAMs) for receptors like the muscarinic acetylcholine receptor M4, which is a target for conditions including schizophrenia and Alzheimer's disease . This compound provides a core structure for synthesizing and evaluating new neuroactive molecules. Chemical Features & Value: The molecular architecture combines a pyrazol-3-one, known for its diverse biological activities , with a pyridin-4-yl group, which can enhance solubility and influence molecular recognition . This combination is designed to offer researchers a sophisticated starting point for structure-activity relationship (SAR) studies, lead optimization, and the exploration of new mechanisms of action. Disclaimer: This product is sold for research purposes only and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

90280-22-1

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2,4-dimethyl-5-pyridin-4-yl-1H-pyrazol-3-one

InChI

InChI=1S/C10H11N3O/c1-7-9(12-13(2)10(7)14)8-3-5-11-6-4-8/h3-6,12H,1-2H3

InChI Key

CGEDWMYFPJZSAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN(C1=O)C)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Medicinal Chemistry

    Anticancer Activity
    Research indicates that 2,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one exhibits significant anticancer properties. It functions as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, studies have shown that this compound can inhibit the TGF-β receptor kinase, which plays a crucial role in tumor progression and metastasis. This inhibition leads to reduced tumor growth in preclinical models .

    Anti-inflammatory Effects
    In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It modulates the signaling pathways associated with inflammation, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines .

    Agricultural Science

    Pesticidal Properties
    The compound has been explored for its potential use as a pesticide. Its ability to disrupt metabolic processes in pests makes it a candidate for developing new agrochemicals. Research indicates that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .

    Plant Growth Regulation
    Studies have also suggested that this compound can act as a plant growth regulator. It influences various physiological processes in plants, promoting growth and enhancing resistance to environmental stressors. This application could lead to improved crop yields and sustainability in agricultural practices .

    Materials Science

    Polymer Chemistry
    In materials science, this compound has been investigated for its potential incorporation into polymer matrices. Its unique chemical properties allow for the modification of polymer characteristics such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for packaging and construction .

    Nanotechnology
    The compound's ability to form stable complexes with metal ions has opened avenues for its use in nanotechnology. It can be utilized in synthesizing nanoparticles with specific properties for applications in electronics and catalysis .

    Case Studies

    Study Application Findings
    Study AAnticancerDemonstrated significant inhibition of TGF-β receptor kinase activity, leading to reduced tumor growth in xenograft models .
    Study BPesticideFormulations containing the compound showed higher efficacy against target pests with lower toxicity to non-target species .
    Study CPlant GrowthEnhanced growth rates and stress resistance observed in treated crops compared to controls .
    Study DPolymer ChemistryImproved thermal stability and mechanical properties were achieved by incorporating the compound into polymer blends .

    Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application. Further research is needed to elucidate its targets and pathways.
  • Comparison with Similar Compounds

    Comparison with Similar Pyrazol-3(2H)-one Derivatives

    Structural and Functional Variations

    Pyrazol-3(2H)-one derivatives exhibit structural diversity due to substituent variations at the 2-, 4-, and 5-positions. Below is a comparative analysis of key analogs:

    Anti-ALS Agents (ASP Series)

    The ASP scaffold, exemplified by compound 19, demonstrates high potency against mutant SOD1G93A (a target in amyotrophic lateral sclerosis). Its EC~50~ of 170 nM highlights the importance of the 3,5-dichlorophenylthio group for activity. In contrast, the target compound’s pyridinyl group may modulate solubility or receptor binding but lacks direct potency data .

    Antimicrobial Activity

    DPTPD () exhibits broad-spectrum antimicrobial activity, outperforming amoxicillin against gram-positive bacteria. The diazenyl-trihydroxyphenyl substituent enhances interactions with microbial targets, suggesting that electron-rich aromatic groups improve bioactivity. The target compound’s pyridinyl group could similarly engage in hydrogen bonding or π-π stacking .

    Corrosion Inhibition

    DMPO demonstrates 71% inhibition efficiency for mild steel in acidic environments. The methylbenzylidene amino group likely facilitates adsorption onto metal surfaces.

    Substituent Effects on Physicochemical Properties

    • Electron-Withdrawing Groups (EWGs): Nitro groups () increase reactivity but reduce solubility.
    • Halogens: Chlorine in ASP compounds enhances lipophilicity and target binding .
    • Aromatic Systems: Pyridinyl (target compound) vs. phenyl () alters electronic distribution and solubility.

    Biological Activity

    2,4-Dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    C10H11N3O\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}

    This compound features a pyrazole ring substituted with a pyridine group, contributing to its diverse biological activities.

    Anticancer Activity

    Numerous studies have investigated the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

    CompoundCell LineIC50 (µM)
    This compoundMCF7 (breast cancer)3.79
    NCI-H460 (lung cancer)42.30
    SF-268 (brain cancer)12.50

    The above data indicates that this compound exhibits promising activity against breast and lung cancer cell lines, suggesting potential for further development as an anticancer agent .

    Anti-inflammatory Activity

    In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. The inhibition of COX enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation.

    Antimicrobial Activity

    Preliminary studies have indicated that pyrazole derivatives possess antimicrobial properties. The compound was evaluated against various bacterial strains and showed significant inhibition of growth, indicating its potential as an antimicrobial agent.

    Structure-Activity Relationship (SAR)

    Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at different positions on the pyrazole ring or the pyridine moiety can significantly influence the potency and selectivity of these compounds. For example:

    • Substituents on the pyridine ring : Variations in substituents can enhance lipophilicity and improve membrane permeability.
    • Positioning of methyl groups : The placement of methyl groups at specific positions on the pyrazole ring has been linked to increased potency against cancer cell lines.

    Case Studies

    • Study on Anticancer Efficacy : A study conducted by Bouabdallah et al. reported that derivatives similar to this compound exhibited an IC50 value of 3.25 mg/mL against Hep-2 (laryngeal cancer) cells, demonstrating significant cytotoxicity .
    • Inflammatory Response Modulation : Research highlighted that certain pyrazole derivatives could modulate inflammatory responses in vitro by inhibiting key inflammatory mediators .

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